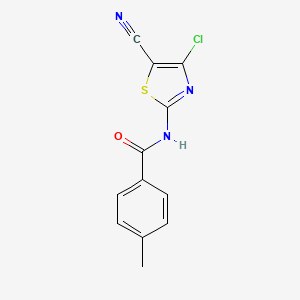

N-(4-chloro-5-cyano-1,3-thiazol-2-yl)-4-methylbenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-(4-chloro-5-cyano-1,3-thiazol-2-yl)-4-methylbenzamide” is a chemical compound. It contains a thiazole ring, which is a five-membered ring with one sulfur atom, one nitrogen atom, and three carbon atoms. The thiazole ring in this compound is substituted with a chloro group at the 4-position and a cyano group at the 5-position. The nitrogen of the thiazole ring is also connected to a benzamide group, which itself is substituted with a methyl group .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the thiazole ring and the benzamide group. The chloro, cyano, and methyl substituents would also play a significant role in the compound’s reactivity and properties .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the electron-withdrawing cyano and chloro groups, as well as the electron-donating methyl group. The amide group could also participate in various reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of polar groups like the cyano group and the amide group would likely make this compound polar .Scientific Research Applications

Anticonvulsant Activity :

- Some derivatives of N-(4-chloro-5-cyano-1,3-thiazol-2-yl)-4-methylbenzamide, specifically those incorporating a 4-thiazolidinone ring, have been designed and synthesized for their potential as anticonvulsant agents. These compounds exhibit considerable anticonvulsant activity, potentially acting through binding to benzodiazepine receptors (Faizi et al., 2017).

Synthesis of Thiazole Derivatives :

- The chemical reactions involving N-(4-chloro-5-cyano-1,3-thiazol-2-yl)-4-methylbenzamide have been studied to produce derivatives of 5-amino-2-hydrazino-1,3-thiazole, which are then transformed into substituted 3-amino-2-thiohydantoins. These reactions demonstrate the compound's versatility in synthesizing various thiazole derivatives (Balya et al., 2008).

Anticancer Activity :

- Derivatives of N-(4-chloro-5-cyano-1,3-thiazol-2-yl)-4-methylbenzamide have shown potential as anticancer agents. Indapamide derivatives synthesized from this compound demonstrated proapoptotic activity against melanoma cell lines, with compound 12 (SGK 266) exhibiting notable anticancer activity (Yılmaz et al., 2015).

Kinesin Spindle Protein Inhibition :

- Compounds derived from N-(4-chloro-5-cyano-1,3-thiazol-2-yl)-4-methylbenzamide, such as AZD4877, have been identified as inhibitors of kinesin spindle protein (KSP), showing promise as anticancer agents. These compounds can arrest cells in mitosis, leading to cellular death, highlighting their potential in cancer treatment (Theoclitou et al., 2011).

Antimicrobial Screening :

- N-(4-chloro-5-cyano-1,3-thiazol-2-yl)-4-methylbenzamide derivatives have been synthesized and screened for antimicrobial activity. They exhibited inhibitory action against various bacterial and fungal strains, indicating their potential for treating microbial diseases (Desai et al., 2013).

Photocatalytic Degradation in Environmental Applications :

- Studies involving the photocatalytic degradation of compounds related to N-(4-chloro-5-cyano-1,3-thiazol-2-yl)-4-methylbenzamide, such as propyzamide, have been conducted. This research is essential in understanding the environmental impact and degradation pathways of similar compounds (Torimoto et al., 1996).

Mechanism of Action

properties

IUPAC Name |

N-(4-chloro-5-cyano-1,3-thiazol-2-yl)-4-methylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8ClN3OS/c1-7-2-4-8(5-3-7)11(17)16-12-15-10(13)9(6-14)18-12/h2-5H,1H3,(H,15,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAKHPZKFBZQIJK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)NC2=NC(=C(S2)C#N)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8ClN3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-chloro-5-cyano-1,3-thiazol-2-yl)-4-methylbenzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(3-ethoxy-4-hydroxyphenyl)-2-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B2647275.png)

![N-[[2-[4-(Trifluoromethyl)phenyl]-1,3-thiazol-5-yl]methyl]prop-2-enamide](/img/structure/B2647282.png)

![2-[(2R,4S)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-fluoropyrrolidin-2-yl]acetic acid](/img/structure/B2647284.png)

![5-(benzo[d]thiazol-2-yl)-N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)thiophene-2-carboxamide](/img/structure/B2647285.png)

![5-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]naphthalene-2-carboxylic acid](/img/structure/B2647290.png)

![2-(3,4-Dichlorophenyl)-6-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2647294.png)

![methyl 2-({[7-(4-methoxyphenyl)-5-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]acetyl}amino)benzoate](/img/structure/B2647295.png)